![molecular formula C14H16O B14661487 (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde CAS No. 38661-05-1](/img/structure/B14661487.png)
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is an organic compound with a complex structure It is characterized by the presence of a biphenyl core with a methyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Aldehyde Group: The aldehyde functional group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
類似化合物との比較
Similar Compounds
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.
特性
CAS番号 |
38661-05-1 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
(1R,6R)-4-methyl-6-phenylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O/c1-11-7-8-13(10-15)14(9-11)12-5-3-2-4-6-12/h2-7,10,13-14H,8-9H2,1H3/t13-,14-/m0/s1 |
InChIキー |
OQOWXPNUJDQBQH-KBPBESRZSA-N |
異性体SMILES |
CC1=CC[C@H]([C@@H](C1)C2=CC=CC=C2)C=O |
正規SMILES |
CC1=CCC(C(C1)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


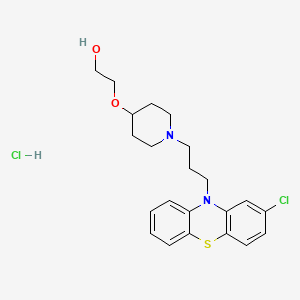
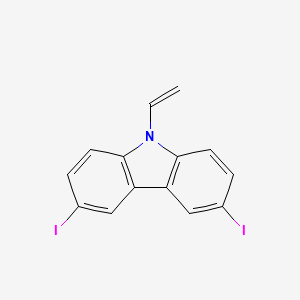
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
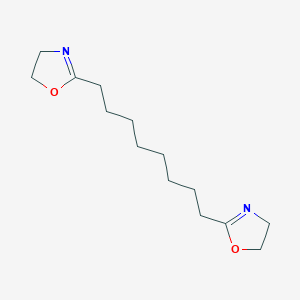
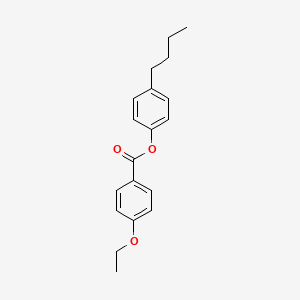
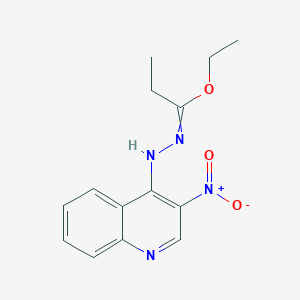
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
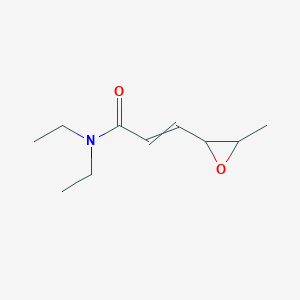

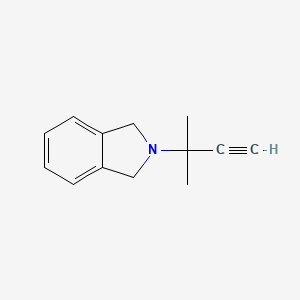
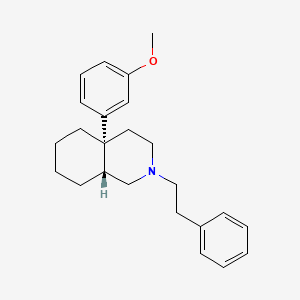


![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
